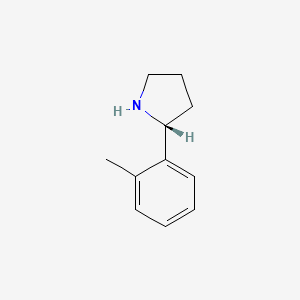

(2R)-2-(2-methylphenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Stereoselective Synthesis

Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is a cornerstone of modern organic chemistry. The pyrrolidine scaffold plays a vital role in this area due to the inherent chirality of its carbon atoms. nih.gov By carefully choosing substituents and controlling their spatial arrangement on the pyrrolidine ring, chemists can direct the formation of a desired stereoisomer. nih.gov This control is essential because different stereoisomers of a molecule can exhibit vastly different biological activities. nih.gov

The applications of pyrrolidine derivatives in stereoselective synthesis are diverse. They are widely used as chiral catalysts and ligands for transition metals, which in turn facilitate a broad range of asymmetric transformations. nih.gov For instance, chiral pyrrolidine-based organocatalysts have been successfully employed in reactions like the Michael addition, yielding products with high enantioselectivity. rsc.org Furthermore, the development of stereoselective methods for synthesizing pyrrolidine derivatives themselves is an active area of research, with strategies including the cyclization of acyclic precursors and the functionalization of existing chiral pyrrolidine rings. mdpi.comnih.gov

Importance of Chiral Amine Building Blocks in Modern Chemical and Medicinal Chemistry Research

Chiral amines are organic compounds containing a nitrogen atom bonded to a chiral carbon center. They are fundamental components in a vast number of pharmaceuticals, agrochemicals, and other fine chemicals. openaccessgovernment.orgnih.gov It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. acs.org

The significance of chiral amines stems from the fact that biological systems, such as enzymes and receptors, are themselves chiral. openaccessgovernment.org Consequently, only one enantiomer of a chiral drug may bind effectively to its biological target and elicit the desired therapeutic effect, while the other enantiomer might be inactive or even cause harmful side effects. openaccessgovernment.org The tragic case of thalidomide, where one enantiomer was a sedative and the other was teratogenic, underscores the critical importance of enantiomerically pure pharmaceuticals. openaccessgovernment.org

Given their prevalence and importance, the development of efficient methods for the synthesis of chiral amines is a major focus of chemical research. acs.org These methods range from classical resolution of racemic mixtures to more advanced techniques like asymmetric hydrogenation and biocatalysis using enzymes. nih.govsigmaaldrich.com

Overview of (2R)-2-(2-methylphenyl)pyrrolidine within the Context of Chiral Pyrrolidine Chemistry

This compound belongs to the class of chiral 2-substituted pyrrolidine derivatives. Its structure features a pyrrolidine ring with a 2-methylphenyl group at the second position, with the "R" designation indicating the specific stereochemical configuration at that chiral center. This particular arrangement of atoms gives the molecule its unique three-dimensional shape, which is key to its function in chemical reactions.

While specific research detailing the synthesis and applications of this compound is not as widespread as for some other pyrrolidine derivatives, its structural motifs are found in various contexts within medicinal and process chemistry. For instance, the 2-methylpyrrolidine (B1204830) core is a known starting material for the synthesis of H3 receptor ligands and has been incorporated into molecules targeting various biological pathways. google.comgoogle.com The synthesis of related chiral 2-alkylpyrrolidines, such as (R)-2-methylpyrrolidine, has been achieved in high yield and optical purity from readily available starting materials like (S)-prolinol. nih.gov

The broader class of chiral 2-aryl and 2-alkyl pyrrolidines has been explored for their potential as ligands in asymmetric catalysis. For example, chiral pyrrolidine derivatives have been shown to be effective catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes. lookchem.com The stereochemical outcome of such reactions is highly sensitive to the steric and electronic properties of the substituents on the pyrrolidine ring. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6,11-12H,4,7-8H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXCTIINURQYGA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 2 Methylphenyl Pyrrolidine and Enantiomeric Forms

General Synthetic Strategies for 2-Aryl-Substituted Pyrrolidines

The construction of the 2-arylpyrrolidine scaffold has been a subject of extensive research, leading to a variety of synthetic approaches that can be broadly categorized into classical methods and more modern multi-step syntheses from readily available starting materials.

Classical Approaches and Historical Development

Historically, the synthesis of 2-substituted pyrrolidines often involved multi-step sequences that were not always efficient or stereoselective. Early methods frequently relied on the formation of the pyrrolidine (B122466) ring through intramolecular cyclization reactions. One of the classical approaches involves the resolution of racemic mixtures through the formation of diastereomeric salts with a chiral resolving agent. While effective for obtaining enantiomerically pure compounds, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. nih.gov

Over time, more direct methods have been developed. For instance, the reaction of γ-ureidoacetals with polyatomic phenols under acidic conditions has been reported as a method for the synthesis of aryl-substituted bis(pyrrolidine-1-carboxamides). researchgate.net Another historical approach involves the reduction of cyclic imine precursors, such as 5-phenyl-3,4-dihydro-2H-pyrrole, to the corresponding pyrrolidine. chemicalbook.com These foundational methods have paved the way for the development of more sophisticated and stereocontrolled synthetic strategies.

Multi-step Syntheses from Accessible Precursors

Modern synthetic chemistry often focuses on the construction of complex molecules from simple, commercially available starting materials. The synthesis of 2-arylpyrrolidines is no exception, with numerous multi-step strategies being reported. These routes offer flexibility in introducing various substituents on both the pyrrolidine ring and the aryl moiety.

A common strategy involves the use of γ-nitroketones as key intermediates. These can be synthesized through the oxidative alkylation of nitroalkanes with cyclopropyl (B3062369) alcohols. nih.gov The resulting γ-nitroketones can then be reduced to form the corresponding pyrroline (B1223166) and subsequently the pyrrolidine ring. nih.gov Another versatile approach starts with the acylation of nitroalkanes with N-acylbenzotriazoles to produce α-nitro ketones, which are valuable precursors for various heterocyclic compounds, including pyrrolidines. organic-chemistry.org

Furthermore, automated multi-step synthesis in continuous flow has been developed for the rapid generation of compound libraries, including 2-pyrazolines from aldehydes, which showcases the potential for high-throughput synthesis of heterocyclic compounds. rsc.org The synthesis of racemic 2-phenylpyrrolidine (B85683) has been achieved in two steps from pyrrolidin-2-one, followed by reduction of a conjugated double bond, providing a straightforward route to the basic scaffold. ntnu.no These multi-step sequences often provide the racemic product, which can then be subjected to chiral resolution or further elaborated using enantioselective methods.

Enantioselective and Diastereoselective Synthetic Routes

The demand for enantiomerically pure 2-arylpyrrolidines has driven the development of a plethora of asymmetric synthetic methods. These strategies aim to control the stereochemistry at the C2 position of the pyrrolidine ring, providing direct access to the desired enantiomer with high purity.

Asymmetric Hydrosilylation of Cyclic Imines

Asymmetric hydrosilylation of cyclic imines has emerged as a powerful tool for the synthesis of chiral 2-substituted pyrrolidines. This method involves the reduction of a prochiral cyclic imine using a hydrosilane in the presence of a chiral catalyst.

Recent advancements have demonstrated the efficacy of zinc-based catalysts in this transformation. An in-situ generated zinc-ProPhenol complex has been shown to catalyze the hydrosilylation of cyclic imines to afford enantioenriched 2-aryl-substituted pyrrolidines with excellent enantioselectivities (up to 99% ee). d-nb.info This methodology has been successfully applied to the synthesis of precursors for pharmaceutical drugs. d-nb.info Copper hydride (CuH) catalyzed hydrosilylation of 1,3-enynes also represents a viable, albeit less direct, route to chiral silanes that could potentially be converted to the target pyrrolidines. nih.gov Rhodium-catalyzed intramolecular hydrosilylation has also been explored for the synthesis of silicon-stereogenic monohydrosilanes, showcasing the versatility of hydrosilylation reactions. researchgate.net

Intramolecular Reductive Amination Strategies

Intramolecular reductive amination (IRA) provides a direct and efficient pathway to cyclic amines, including 2-arylpyrrolidines. This strategy typically involves the cyclization of a linear amino ketone or amino aldehyde precursor, where the imine or enamine intermediate is formed in situ and then reduced stereoselectively.

Iridium-catalyzed intramolecular asymmetric reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates has been reported to produce a range of chiral 2-substituted arylpyrrolidines in high yields and with high enantiomeric excess (up to 92% ee). unito.it This one-pot process involves the deprotection of the carbamate (B1207046) followed by the reductive cyclization. Biocatalytic approaches using imine reductases (IREDs) have also proven highly effective. nih.govrsc.org These enzymes can catalyze the asymmetric reduction of cyclic imines with excellent enantioselectivity, often exceeding 99% ee. nih.govrsc.org The use of whole-cell catalysts offers a practical and environmentally friendly alternative to traditional metal-based catalysts. rsc.org Furthermore, direct reductive amination, which combines the imine formation and reduction in a single step, is a powerful technique for synthesizing chiral amines and avoids the need to handle potentially unstable imine intermediates. jocpr.com

Chiral Pool Approaches Utilizing Pyrrolidine Derivatives

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. L-proline and its derivatives are prominent members of the chiral pool and serve as excellent precursors for the synthesis of chiral 2-substituted pyrrolidines.

The synthesis of various chiral pyrrolidines has been achieved starting from L-proline. nih.govmdpi.com For instance, enantiopure 2,5-disubstituted pyrrolidines have been synthesized from d-mannitol, another chiral pool starting material. nih.gov A general method for the asymmetric synthesis of 2-substituted pyrrolidines has been developed using tert-butanesulfinamide, a chiral auxiliary, in a three-step sequence from commercially available starting materials. rsc.org This approach involves the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl aldimine, followed by cyclization to the pyrrolidine. While not a direct chiral pool synthesis in the traditional sense, it leverages a chiral reagent to induce asymmetry. The development of L-proline-based chiral ionic liquids for asymmetric Michael reactions further highlights the versatility of proline as a chiral scaffold. mdpi.com These approaches benefit from the inherent chirality of the starting material, which is transferred to the final product, often with a high degree of stereocontrol.

Catalytic Asymmetric C–H Functionalization for Pyrrolidine Core Formation

The direct functionalization of C–H bonds represents a highly atom-economical and efficient strategy for the construction of complex molecules. In the context of pyrrolidine synthesis, transition-metal-catalyzed asymmetric C–H amination has emerged as a powerful tool for forming the heterocyclic ring. researchgate.netacs.org Rhodium catalysts, in particular, have been successfully employed for intramolecular C–H insertion reactions to generate the pyrrolidine core with high levels of stereocontrol. nih.govorganic-chemistry.orgresearchgate.net

This approach often involves the use of a substrate containing a nitrogen-based group, such as a sulfamate (B1201201) or sulfonimidamide, which can generate a reactive nitrene intermediate upon interaction with the rhodium catalyst. researchgate.net This nitrene then undergoes an intramolecular C–H insertion at a specific site to form the pyrrolidine ring. The chirality of the final product is dictated by the chiral ligands associated with the rhodium catalyst. acs.orgnih.gov For instance, dirhodium tetracarboxylate catalysts bearing chiral ligands are effective in inducing high enantioselectivity. nih.gov The reaction proceeds through a concerted mechanism where the stereochemistry is transferred from the catalyst to the product during the C-N bond formation.

Key to the success of this methodology is the ability to control both the regioselectivity (which C–H bond reacts) and the stereoselectivity (the 3D arrangement of the newly formed stereocenter). Research has shown that the choice of catalyst, directing group on the nitrogen, and substrate structure are crucial factors in achieving high yields and selectivities. researchgate.netresearchgate.net

Table 1: Examples of Rhodium-Catalyzed Asymmetric C–H Amination for Pyrrolidine Synthesis

| Catalyst | Substrate Type | Oxidant | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| Rh₂(S-NTTL)₄ | 4-Aryl-1-sulfonyl-1,2,3-triazoles | - | High | High | nih.gov |

| Rh₂(S-nta)₄ | N-Sulfonimidamide | PhI(OPiv)₂ | - | - | researchgate.net |

| Rhodium(II) | N-Acyl sulfonimidamides | Phenyliodine(III) diacetate | - | - | researchgate.net |

Diastereoselective Grignard Additions to Chiral Imine Intermediates

A well-established and reliable method for the asymmetric synthesis of 2-substituted pyrrolidines involves the diastereoselective addition of Grignard reagents to chiral imine intermediates. rsc.orgnih.govrsc.org A particularly successful approach utilizes N-tert-butanesulfinyl imines, often referred to as Ellman's imines. rsc.orgnih.govrsc.org The chiral sulfinyl group acts as a powerful stereodirecting auxiliary, controlling the facial selectivity of the nucleophilic attack by the Grignard reagent. chemrxiv.org

The general strategy involves the condensation of a suitable aldehyde, in this case, one that would lead to the 2-methylphenyl substituent, with an enantiopure tert-butanesulfinamide to form the chiral N-sulfinylimine. Subsequent addition of a Grignard reagent containing the remainder of the pyrrolidine backbone (e.g., a 3-chloropropyl Grignard reagent) proceeds with high diastereoselectivity. rsc.orgnih.govrsc.org The resulting sulfinamide intermediate can then undergo intramolecular cyclization upon removal of the sulfinyl group under acidic conditions to furnish the desired 2-substituted pyrrolidine. rsc.org This method is versatile, allowing for the synthesis of both (R)- and (S)-enantiomers by selecting the appropriate enantiomer of the tert-butanesulfinamide. rsc.orgnih.gov

The high degree of stereocontrol is attributed to a chair-like six-membered transition state where the Grignard reagent coordinates to both the nitrogen and oxygen atoms of the sulfinyl group, minimizing steric interactions and directing the nucleophile to one face of the imine. chemrxiv.org

Table 2: Diastereoselective Grignard Addition to a γ-Chloro-N-tert-butanesulfinyl Imine

| Grignard Reagent | Diastereomeric Ratio (d.r.) | Yield | Reference |

| Aryl Grignards | >98:2 | High | rsc.orgnih.gov |

| Alkyl Grignards | >98:2 | High | rsc.orgnih.gov |

| Vinyl Grignards | >98:2 | High | rsc.orgnih.gov |

Resolution Techniques for Racemic Pyrrolidine Mixtures

When a direct asymmetric synthesis is not feasible or efficient, the resolution of a racemic mixture of the target pyrrolidine is a viable alternative for obtaining the pure enantiomers. wikipedia.org This can be achieved through several methods, including diastereomeric salt formation and enzymatic resolution. rsc.orgpharmtech.comlibretexts.org

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the pyrrolidine can be recovered by treating the diastereomeric salt with a base to remove the chiral acid. libretexts.org The success of this technique is highly dependent on the choice of the resolving agent and the crystallization conditions. nih.gov

Enzymatic Resolution: Biocatalytic methods offer a highly selective and environmentally benign approach to resolution. rsc.org Enzymes, such as lipases or proteases, can selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. rsc.orgnih.gov For example, a lipase (B570770) can be used to acylate one enantiomer of a racemic pyrrolidine derivative, allowing for the easy separation of the acylated product from the unreacted enantiomer. lookchem.comresearchgate.net Dynamic kinetic resolution (DKR) is an advanced version of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org Transaminases have also been employed for the asymmetric synthesis of chiral pyrrolidines, which can be viewed as a type of resolution process starting from a prochiral ketone. acs.org

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent Type | Examples | Reference |

| Chiral Acids | Tartaric acid, Mandelic acid, Camphorsulfonic acid | libretexts.orglibretexts.org |

| Chiral Auxiliaries (for derivatization) | (-)-Menthyl chloroformate | - |

Optimization of Reaction Conditions for Enantiopure (2R)-2-(2-methylphenyl)pyrrolidine Synthesis

Achieving high yield and enantioselectivity in the synthesis of this compound requires careful optimization of various reaction parameters. The choice of catalyst, solvent, temperature, and concentration of reactants can have a profound impact on the outcome of the reaction. researchgate.net

For catalytic reactions, screening different ligands on the metal center is a primary step. The electronic and steric properties of the ligand can fine-tune the catalyst's reactivity and the stereochemical environment of the active site. In the case of Grignard additions, the choice of solvent is critical as it can influence the aggregation state and reactivity of the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used.

Temperature is another crucial variable. Lower temperatures often lead to higher selectivity by enhancing the energy difference between the diastereomeric transition states, although this may come at the cost of a slower reaction rate. The concentration of reagents can also play a role, with higher concentrations potentially leading to side reactions or catalyst deactivation. The addition rate of reagents, especially in highly exothermic reactions like Grignard additions, must be controlled to maintain the optimal reaction temperature.

A systematic approach, often employing Design of Experiments (DoE), is used to efficiently explore the parameter space and identify the optimal conditions for producing the desired enantiomer with the highest purity and yield.

Table 4: General Parameters for Optimization in Asymmetric Pyrrolidine Synthesis

| Parameter | Factors to Consider | Potential Impact |

| Catalyst | Metal center, ligand structure, catalyst loading | Enantioselectivity, yield, reaction rate |

| Solvent | Polarity, coordinating ability | Reactant solubility, catalyst stability, reaction rate, selectivity |

| Temperature | Reaction kinetics vs. thermodynamics | Selectivity (often higher at lower temperatures), reaction time |

| Reagents | Purity, concentration, stoichiometry, addition rate | Yield, side product formation, selectivity |

| Additives/Co-catalysts | Acids, bases, salts | Catalyst activation/stabilization, reaction rate, selectivity |

Role As a Chiral Building Block in Advanced Organic Synthesis

Intermediate in the Construction of Complex Organic Molecules

Research has demonstrated modular approaches for the synthesis of complex molecules starting from 2-arylpyrrolidine derivatives. For instance, a metal-free, acid-catalyzed intramolecular cyclization followed by a Mannich-type reaction has been used to create a library of 2-arylpyrrolidine-1-carboxamides. nih.govnih.gov This method highlights the utility of the 2-arylpyrrolidine core as a foundational structure that can be readily diversified. By starting with an enantiomerically pure building block like (2R)-2-(2-methylphenyl)pyrrolidine, chemists can access a wide range of complex chiral molecules.

A key strategy in modern synthesis involves the late-stage functionalization of a core scaffold. For example, a stereoselective palladium-catalyzed C(sp³)-H activation-arylation protocol has been developed for N-Boc-proline amides, allowing for the introduction of various aryl groups. nih.gov This underlines the power of using a pre-formed pyrrolidine (B122466) ring as a template to build molecular complexity. The synthesis of simple N-carbamoyl 2-arylpyrrolidines via copper-catalyzed carboamination of vinylarenes further illustrates the creation of versatile intermediates for medicinal chemistry applications. nih.gov

Table 1: Synthetic Strategies Utilizing 2-Arylpyrrolidine Intermediates

| Synthetic Strategy | Description | Resulting Molecules | Reference |

|---|---|---|---|

| Modular Synthesis via Mannich-type Reaction | Acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas to form a pyrrolinium cation, followed by reaction with electron-rich aromatic C-nucleophiles. | A library of 2-(het)arylpyrrolidine-1-carboxamides. | nih.govnih.gov |

| C(sp³)-H Activation/Arylation | Palladium-catalyzed stereoselective arylation of N-Boc-D-proline derivatives. | Densely functionalized proline analogs as iGluR antagonists. | nih.gov |

| Copper-Catalyzed Carboamination | Intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates. | Simple 2-arylpyrrolidines for medicinal chemistry applications. | nih.gov |

Precursor for Stereochemically Defined Chemical Entities

The intrinsic chirality of this compound makes it an excellent precursor for the synthesis of stereochemically defined molecules. The existing (2R) stereocenter can direct the stereochemical outcome of subsequent reactions, a process known as substrate control. This strategy is highly valuable for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals due to the different biological activities of enantiomers. researchgate.netnih.gov

The synthesis of chiral inhibitors of neuronal nitric oxide synthase (nNOS) exemplifies this principle. An efficient synthetic route was developed where the stereochemistry of the final inhibitors was determined by the starting chiral pyrrolidine core. nih.gov Similarly, the heterogeneous catalytic hydrogenation of highly substituted pyrroles has been shown to produce functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity. nih.gov The stereochemical course of this reduction is directed by an initial stereocenter on a substituent, demonstrating how pre-existing chirality can control the formation of complex stereochemical arrays.

Furthermore, 1,3-dipolar cycloadditions involving azomethine ylides are powerful methods for constructing pyrrolidine rings. When a chiral dipolarophile is used, the reaction proceeds with high diastereoselectivity. acs.org For example, the reaction of azomethine ylides with chiral N-tert-butanesulfinyl-1-azadienes, catalyzed by silver carbonate, yields densely substituted pyrrolidines with up to four stereogenic centers. The (S)-configuration of the sulfinyl group on the azadiene directs the formation of a specific (2S,3R,4S,5R) absolute configuration in the final product. acs.org This highlights how a chiral element, analogous to the (2R) center in this compound, can be exploited to generate complex, stereochemically defined products.

Application in the Development of Novel Chemical Structures

The pyrrolidine scaffold is not only a component of many existing drugs but also a starting point for the development of entirely novel chemical structures with unique biological activities. frontiersin.org The conformational flexibility of the five-membered ring, combined with the stereochemical information embedded in chiral derivatives like this compound, provides a rich platform for innovation. nih.govnih.gov

Researchers have developed modular synthetic routes that allow for wide variability in the substituents attached to the pyrrolidine ring, leading to novel classes of compounds. A prime example is the synthesis of new 2-(het)arylpyrrolidine-1-carboxamides, which have shown promising anticancer and anti-biofilm activities. nih.govnih.gov Another approach involves the Friedel-Crafts-type reaction of polyhydroxylated cyclic nitrones with electron-rich aromatic compounds to afford novel 2-aryl polyhydroxylated pyrrolidines with high diastereoselectivity. researchgate.net

The versatility of the pyrrolidine scaffold is further demonstrated by the synthesis of diverse derivatives such as pyrrolidine-2,5-diones. These have been investigated as inhibitors of human carbonic anhydrase isoenzymes, which are implicated in diseases like glaucoma and epilepsy. researchgate.net The ability to readily synthesize and modify the pyrrolidine core enables the exploration of new chemical space and the discovery of compounds with novel mechanisms of action.

Contribution to Drug Discovery Efforts through Scaffold Diversification

Scaffold diversification, or "scaffold hopping," is a crucial strategy in modern medicinal chemistry. It involves modifying the core structure of a known active compound to discover structurally novel compounds that retain or improve upon the desired biological activity while possessing better physicochemical or pharmacokinetic properties. uniroma1.it The pyrrolidine ring is an ideal starting point for such efforts due to its proven success as a "privileged scaffold" in numerous approved drugs. nih.govfrontiersin.org

The 2-arylpyrrolidine motif is present in recently approved anticancer drugs like Acalabrutinib and Larotrectinib, underscoring its importance. nih.gov By using this compound as a core, medicinal chemists can generate libraries of related compounds with diverse substituents on both the phenyl ring and the pyrrolidine nitrogen. This approach allows for a systematic exploration of the structure-activity relationship (SAR). frontiersin.org For instance, a scaffold-hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate for visceral leishmaniasis, demonstrating the power of modifying a central scaffold to improve drug-like properties. dundee.ac.uk

A notable example of scaffold diversification leading to a potent therapeutic agent is seen in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. Starting from a fragment library, researchers identified a 6-(pyrrolidin-1-yl) analogue as a promising lead. Further optimization led to the discovery that adding a methyl group at the 2-position of the pyrrolidine ring, specifically in the (2R) configuration, resulted in a significant increase in potency. acs.org This "magic methyl" effect highlights how subtle modifications to the pyrrolidine scaffold can have a profound impact on biological activity, reinforcing the value of this compound and its derivatives in scaffold diversification for drug discovery.

Table 2: Examples of Scaffold Diversification Based on the Pyrrolidine Core

| Target/Application | Initial Scaffold | Diversified Scaffold | Improvement/Outcome | Reference |

|---|---|---|---|---|

| Cancer / Bacterial Biofilms | N-(4,4-diethoxybutyl)ureas | 2-(het)arylpyrrolidine-1-carboxamides | Discovery of novel compounds with potent anticancer and anti-biofilm activity. | nih.govnih.gov |

| Visceral Leishmaniasis | Proteasome inhibitor with suboptimal properties | Novel bicyclic scaffold with improved solubility | Identification of a preclinical candidate with better drug-like properties. | dundee.ac.uk |

| LRRK2 Inhibition (Parkinson's Disease) | 6-(pyrrolidin-1-yl) derivative | 6-((2R)-2-methylpyrrolidin-1-yl) derivative | Significant ("magic methyl") increase in potency. | acs.org |

| Antidiabetic (DPP-IV Inhibition) | General pyrrolidine sulfonamide | Pyrrolidine sulfonamides with 4-trifluorophenyl substitution | Enhanced inhibition of the DPP-IV enzyme. | frontiersin.org |

Applications in Asymmetric Catalysis

(2R)-2-(2-methylphenyl)pyrrolidine and its Derivatives as Chiral Ligands

The nitrogen atom of the pyrrolidine (B122466) ring provides a convenient point for coordination to transition metals, and the inherent chirality of the this compound backbone allows for the creation of a chiral environment around the metal center. This has led to the design and synthesis of various chiral ligands for enantioselective transition metal catalysis.

The synthesis of chiral ligands based on the pyrrolidine framework is a well-established area of research. C₂-symmetrical bispyrrolidine ligands, where two pyrrolidine units are linked, are particularly effective in creating a defined chiral pocket around a metal center. rsc.orgnih.gov While general methods for the synthesis of 2,2'-bispyrrolidines exist, including photochemical dimerization of pyrrolidine followed by resolution of the enantiomers, specific examples starting from this compound are not extensively documented in readily available literature. rsc.org

Salan ligands, which are tetradentate Schiff base ligands, represent another important class of chiral ligands. The synthesis of Salan ligands typically involves the condensation of a chiral diamine with two equivalents of a salicylaldehyde (B1680747) derivative. The rigid backbone of the 2,2'-bipyrrolidine (B3281945) scaffold has been shown to predetermine the chirality at the metal centers of octahedral titanium and zirconium complexes. nih.gov The design of such ligands often focuses on tuning the steric and electronic properties of the salicylaldehyde component to optimize catalytic activity and selectivity.

| Ligand Type | General Synthetic Strategy | Key Features |

| Bispyrrolidine | Dimerization of a pyrrolidine precursor followed by resolution or asymmetric synthesis from chiral starting materials. rsc.org | C₂-symmetry, forms a well-defined chiral pocket around the metal. |

| Salan | Condensation of a chiral diamine with salicylaldehyde derivatives. nih.gov | Tetradentate, can enforce a specific coordination geometry and chirality at the metal center. |

Chiral pyrrolidine-derived ligands have demonstrated remarkable success in a variety of transition metal-catalyzed asymmetric reactions. For instance, chiral phosphine-phosphoaramidite ligands incorporating a pyrrolidine unit have been used in rhodium-catalyzed asymmetric hydrogenation of olefins, achieving excellent enantioselectivities. acs.org These reactions are crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Asymmetric cross-coupling reactions, which form carbon-carbon or carbon-heteroatom bonds, are another area where chiral ligands play a pivotal role. While the development of ligands for these reactions is an active area of research, specific applications of ligands derived from this compound in widely practiced cross-coupling reactions like Suzuki-Miyaura or Negishi couplings are not prominently featured in the surveyed literature.

The relationship between the structure of a chiral ligand and its effectiveness in inducing enantioselectivity is a complex but crucial aspect of catalyst design. The steric bulk of the substituent at the C2 position of the pyrrolidine ring is known to play a significant role in determining the facial selectivity of the catalyst. In the case of this compound, the ortho-methyl group creates a specific steric environment that can influence the approach of the substrate to the metal center.

Furthermore, the electronic nature of the ligand, which can be modulated by introducing electron-donating or electron-withdrawing groups on the aryl ring or other parts of the ligand, can affect the reactivity of the metal catalyst. Understanding these structure-activity relationships allows for the rational design of more efficient and selective catalysts for specific asymmetric transformations.

This compound and its Derivatives as Organocatalysts

In addition to their role as ligands for transition metals, chiral pyrrolidines are highly effective as organocatalysts, operating through the formation of enamine or iminium ion intermediates. This mode of catalysis offers a metal-free and often more environmentally benign alternative to traditional methods.

Pyrrolidine-based organocatalysis primarily relies on the ability of the secondary amine to react with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. nih.gov This enamine can then react with an electrophile in an asymmetric fashion, guided by the chiral environment of the pyrrolidine catalyst. The steric bulk of the substituent at the C2 position is critical for shielding one face of the enamine, thereby directing the electrophile to the opposite face and controlling the stereochemical outcome of the reaction. researchgate.net

The advantages of using pyrrolidine-based organocatalysts include their operational simplicity, stability to air and moisture, and the avoidance of toxic heavy metals. nih.gov Furthermore, the catalytic cycle is often regenerated by hydrolysis, releasing the product and the catalyst for further turnovers.

The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful carbon-carbon bond-forming reaction. Chiral pyrrolidine derivatives have been successfully employed as organocatalysts for the asymmetric Michael addition of aldehydes and ketones to nitroolefins and other Michael acceptors. researchgate.netnih.gov

While the use of various 2-substituted pyrrolidines in these reactions is well-documented, with catalysts often featuring bulky triarylmethyl or silyl (B83357) ether groups, specific and detailed research findings on the application of this compound itself as the primary catalyst for asymmetric Michael additions are not extensively reported in the reviewed literature. However, the general principles suggest that the ortho-tolyl group would play a key role in creating the necessary steric hindrance to achieve high enantioselectivity.

| Catalyst Type | Activation Mode | Key Advantages |

| Pyrrolidine Derivatives | Enamine or Iminium ion formation. nih.gov | Metal-free, environmentally benign, stable, operationally simple. |

Asymmetric Michael Addition Reactions

Enantioselective and Diastereoselective Control in Michael Additions

The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction. Pyrrolidine-based organocatalysts have demonstrated exceptional ability to control both the enantioselectivity and diastereoselectivity of these reactions. rsc.orgresearchgate.net Novel bifunctional pyrrolidine catalysts have been synthesized and have shown high catalytic efficiency and stereoselectivity in the Michael addition of various aldehydes and ketones to nitroolefins. rsc.orgresearchgate.net Under optimal conditions, these reactions can achieve almost quantitative yields, with diastereomeric ratios (dr) up to 98:2 and enantiomeric excesses (ee) up to 99%. rsc.orgresearchgate.net

The steric hindrance provided by the substituent at the C2 position of the pyrrolidine ring, such as the 2-methylphenyl group, plays a crucial role in dictating the stereochemical outcome. For instance, pyrrolidinyl-oxazole-carboxamides have been successfully used as organocatalysts for the asymmetric Michael addition of ketones to nitroalkenes, yielding products with up to >99/1 dr and 99% ee. nih.gov Similarly, N-alkyl-2,2′-bipyrrolidine derivatives have been effective catalysts for the Michael addition of both ketones and aldehydes to nitroolefins, affording high yields and enantioselectivities up to 95% ee. researchgate.net

Reactions Involving Carbonyl Compounds and Nitroolefins

The conjugate addition of carbonyl compounds to nitroolefins is a powerful method for synthesizing valuable γ-nitro carbonyl compounds. Pyrrolidine catalysts are particularly adept at facilitating this transformation. rsc.orgresearchgate.netmdpi.com The reaction between aldehydes or ketones and nitroolefins catalyzed by chiral pyrrolidine derivatives proceeds with high efficiency. rsc.orgresearchgate.net

For example, new pyrrolidine-based organocatalysts with bulky C2 substituents have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. researchgate.net Furthermore, enantioselective amine-catalyzed conjugate additions of aldehydes to oxetane- and azetidine-containing nitroolefins provide access to key γ-nitroaldehyde building blocks for spirocyclic pyrrolidines. nih.gov The use of chiral pyrrolidinyl-oxazole-carboxamides as catalysts in the reaction between ketones and nitroalkenes under solvent-free conditions has resulted in Michael adducts with yields up to 99% and excellent stereoselectivities (up to >99/1 dr and 99% ee). nih.gov

Table 1: Performance of Pyrrolidine-Based Catalysts in Michael Additions of Carbonyls to Nitroolefins

Asymmetric Aryl Transfer to Aldehydes

The enantioselective addition of aryl groups to aldehydes is a crucial transformation for the synthesis of chiral diarylmethanols, which are important intermediates for many biologically active compounds. nih.gov Chiral 2,2'-bispyrrolidine-based salan ligands have been successfully applied in the asymmetric aryl transfer to aldehydes, using arylboronic acids as the aryl source. nih.gov These reactions have produced the corresponding diarylmethanols in high yields with moderate to good enantioselectivities, reaching up to 83% ee. nih.gov Another approach utilizes pyrrolidinylmethanols, which are easily derived from (S)-proline, as ligands in the zinc-catalyzed addition of arylboronic acids to aromatic aldehydes, achieving excellent yields and high enantioselectivities of up to 98% ee. researchgate.net

Other Organocatalytic Transformations (e.g., Aldol (B89426), Mannich, Diels-Alder Reactions)

The utility of this compound and related structures extends beyond Michael additions to a variety of other important organocatalytic transformations.

Aldol Reactions: Asymmetric direct aldol reactions have been effectively catalyzed by pyrrolidine derivatives. nih.gov For example, prolinamides and their thioamide counterparts have been evaluated in enantioselective aldol reactions, demonstrating good performance even at low catalyst loadings. nih.govemorychem.science

Mannich Reactions: The organocatalytic, enantioselective Mannich reaction is a key step in the synthesis of various nitrogen-containing compounds like quinolizidines and indolizidines. mun.ca Pyrrolidine-based catalysts have been employed to produce enantiomerically enriched β-amino ketones through this reaction. mun.caacs.org

Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The first highly enantioselective organocatalytic Diels-Alder reaction was achieved using a chiral amine to form a reactive iminium ion from an α,β-unsaturated aldehyde. princeton.edu This strategy has been applied to both inter- and intramolecular versions of the reaction, successfully creating complex ring systems with high stereocontrol. princeton.eduresearchgate.net

Mechanistic Insights into Pyrrolidine-Catalyzed Processes

Understanding the reaction mechanisms is crucial for optimizing existing catalytic systems and designing new, more efficient catalysts.

Role of Iminium Ion and Enamine Intermediates in Catalytic Cycles

The catalytic activity of this compound and other secondary amine catalysts hinges on their ability to reversibly form key reactive intermediates with carbonyl substrates. acs.org Two primary activation modes are recognized: enamine catalysis and iminium ion catalysis.

In enamine catalysis , the secondary amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. mdpi.com This enamine is more nucleophilic than the corresponding enol or enolate of the parent carbonyl compound. The chirality of the pyrrolidine catalyst is transferred during the subsequent reaction of the enamine with an electrophile, such as a nitroolefin in a Michael addition. nih.govmdpi.com The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.

In iminium ion catalysis , the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. princeton.eduacs.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, activating it for nucleophilic attack. princeton.edu This activation mode is central to reactions like the organocatalytic Diels-Alder reaction, where the diene attacks the activated dienophile. princeton.edu Hydrolysis of the resulting iminium species releases the product and regenerates the amine catalyst, completing the catalytic cycle. princeton.eduacs.org

Stereocontrol Models and Transition State Analyses

The high levels of stereoselectivity achieved with pyrrolidine catalysts are rationalized through the analysis of transition state models. The substituent at the C2-position of the pyrrolidine ring, in this case, the 2-methylphenyl group, acts as a steric shield, directing the approach of the electrophile to one face of the enamine intermediate. nih.gov

For Michael additions, transition state models have been proposed and investigated using density functional theory (DFT) calculations. nih.gov These models suggest that the preferential formation of the major diastereomer results from the approach of the electrophile (e.g., trans-β-nitrostyrene) to a specific face of the enamine, which adopts a particular conformation (e.g., an anti-enamine) to minimize steric interactions. nih.gov Similarly, in aldol reactions, the transition state is thought to be stabilized through hydrogen bonding interactions, and slight changes in the catalyst's structure can significantly affect the catalytic activity and selectivity. emorychem.science Computational studies and force field simulations have been used to explain the selectivity trends by identifying the most stable transition state structures, where unfavorable steric interactions are avoided. acs.orgfrontiersin.org

Derivatization and Structural Modifications of 2r 2 2 Methylphenyl Pyrrolidine

Synthesis of Substituted (2R)-2-(2-methylphenyl)pyrrolidine Analogs

The synthesis of analogs of this compound is crucial for developing catalysts with tailored properties. Various synthetic routes allow for the introduction of diverse substituents on both the pyrrolidine (B122466) ring and the aromatic moiety.

One common approach begins with chiral precursors to ensure the desired stereochemistry. For instance, enantiomerically pure 2-methylpyrrolidine (B1204830) can be synthesized from commercially available (S)- or (R)-prolinol. google.com This process involves protecting the amine, converting the hydroxyl group to a good leaving group (like a tosylate), and then reducing it to a methyl group. google.com This 2-methylpyrrolidine can then be arylated to introduce the 2-methylphenyl group or other aromatic systems.

Alternative methods focus on constructing the pyrrolidine ring from acyclic precursors. An acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas can form a pyrrolinium cation, which then undergoes a Mannich-type reaction with electron-rich aromatic compounds to yield 2-arylpyrrolidine-1-carboxamides. nih.govnih.gov This modular approach allows for significant variability in both the aromatic group and the substituent on the nitrogen atom. nih.govnih.gov Other methods include the 1,3-dipolar cycloaddition of azomethine ylides with alkenes and the cyclization of chloroimines. nih.govlookchem.com

The table below summarizes key synthetic strategies for producing substituted 2-arylpyrrolidine analogs.

| Synthetic Strategy | Key Precursors | Description | Reference |

|---|---|---|---|

| Modification of Chiral Pool Precursors | (R)- or (S)-Prolinol | The hydroxyl group of prolinol is converted into a different functional group, which can then be used to build the desired analog. For example, reduction leads to 2-methylpyrrolidine. | google.com |

| Intramolecular Cyclization / Mannich-type Reaction | N-(4,4-diethoxybutyl)ureas, Aromatic C-nucleophiles | A modular, metal-free approach that first forms a pyrrolinium ion, which then reacts with an aromatic partner to install the 2-aryl group. | nih.govnih.gov |

| Reductive Amination | 4-Methylbenzylamine, Pyrrolidinone | A common method involving the reaction of an amine with a ketone or aldehyde, followed by reduction to form the desired substituted amine. | evitachem.com |

| Lithiation of Chloroimines | Carbonyl compounds, 3-chloropropylamine | Chloroimines are formed and then treated with a lithiating agent to induce intramolecular cyclization, forming the 2-substituted pyrrolidine ring. | lookchem.com |

Functionalization of the Pyrrolidine Ring System

Direct functionalization of the pre-formed pyrrolidine ring is a powerful strategy for introducing new chemical properties. Modifications can occur at the nitrogen atom or at the carbon atoms of the ring.

The nitrogen atom, being a secondary amine, is a prime site for functionalization. It can readily undergo N-acylation to form amides or N-alkylation to introduce new alkyl or aryl groups. evitachem.com For example, reacting this compound with (S)-proline creates a more complex diamine ligand, (2R)-1-((S)-pyrrolidine-2-carbonyl)-2-(2-methylphenyl)pyrrolidine. biosynth.com These modifications are critical for creating catalysts where the pyrrolidine nitrogen acts as a nucleophile or a directing group. nih.govbath.ac.uk

Modifications of the 2-Methylphenyl Moiety

Altering the electronic and steric properties of the 2-methylphenyl group provides another layer of control over the catalyst's performance. While the ortho-methyl group provides a specific steric bulk, further modifications can be made to the aromatic ring to fine-tune its characteristics.

Synthetic strategies that build the 2-arylpyrrolidine structure, such as the intramolecular cyclization/Mannich-type reaction, are particularly well-suited for this purpose. nih.gov By simply changing the aromatic C-nucleophile used in the reaction, a wide variety of substituted phenyl, hetaryl, or polycyclic aromatic groups can be installed at the C2 position. nih.govnih.gov For example, libraries of 2-(het)arylpyrrolidine-1-carboxamides have been synthesized using this modular approach, demonstrating its flexibility. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another route to modify the aryl group, although this can be more challenging with certain heterocyclic systems. nih.govnih.gov These methods allow for the introduction of a wide range of substituents (e.g., alkyl, alkoxy, halogen) onto the phenyl ring, enabling a systematic study of their electronic and steric effects on catalysis.

Strategies for Diversification and Library Synthesis

The development of new catalysts often relies on the rapid synthesis and screening of a large number of structurally diverse analogs. Therefore, strategies for the efficient diversification and synthesis of compound libraries are of paramount importance.

A "divergence" strategy is a powerful approach where a single common precursor is elaborated into multiple distinct scaffolds. nih.gov For example, a precursor can be separated into diastereomers, with each being subjected to different reaction conditions or reagents to generate a variety of final products. nih.gov This method allows for the creation of large and diverse libraries from a minimal set of starting materials.

Modular synthetic routes are also highly effective for library synthesis. The previously mentioned acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas followed by a Mannich-type reaction is a prime example. nih.govnih.gov This method's modularity allows for wide variability in both the pyrrolidine nitrogen substituent and the 2-aryl group, facilitating the creation of extensive libraries of 2-arylpyrrolidine derivatives for screening in various applications, from catalysis to medicinal chemistry. nih.govnih.gov Similarly, multicomponent reactions (MCRs) are valuable for quickly building molecular complexity and generating libraries of heterocyclic compounds, including pyrrolidine derivatives. researchgate.net

Impact of Structural Modifications on Catalytic Activity and Stereoselectivity

Structural modifications to the this compound framework have a direct and profound impact on its performance as an organocatalyst. The goal of derivatization is typically to enhance reaction rates, improve enantioselectivity, or broaden the range of compatible substrates.

The steric bulk of the C2-aryl group is a critical determinant of stereoselectivity. The ortho-substituent (the methyl group in this case) creates a chiral pocket around the active site—often an enamine or iminium ion formed with the pyrrolidine nitrogen. This steric hindrance blocks one face of the reactive intermediate, directing the incoming substrate to the other face and thereby controlling the stereochemical outcome of the reaction. Increasing or decreasing the size of this group or adding other substituents to the phenyl ring can alter the shape and size of this pocket, directly influencing the enantiomeric excess (ee) of the product.

The electronic properties of the aryl group also play a role. Electron-donating or electron-withdrawing substituents can modify the basicity and nucleophilicity of the pyrrolidine nitrogen. nih.gov This, in turn, affects the rate of formation and reactivity of the key catalytic intermediates. For example, substituents on the pyrrolidine ring can have a strong effect on the basicity of the nitrogen atom. nih.gov

Modifications to the pyrrolidine ring itself, such as adding substituents at the C4 or C5 positions, can alter the ring's conformation (puckering). nih.gov This conformational change repositions the C2-aryl group, which can have a significant effect on the steric environment and, consequently, on the stereoselectivity of the catalyzed reaction. Furthermore, functional groups introduced onto the ring can establish secondary interactions, such as hydrogen bonding, with the substrate, further enhancing stereocontrol. Molecular modeling studies have shown that interactions like hydrogen bonds between a catalyst's functional groups and the substrate are essential for achieving high activity and selectivity. nih.gov

Theoretical Studies and Computational Chemistry of 2r 2 2 Methylphenyl Pyrrolidine Systems

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of reactions involving pyrrolidine (B122466) derivatives. By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the most likely reaction pathway.

In studies on related pyrrolidine systems, DFT has been used to explore mechanistic aspects of their synthesis and catalytic activity. For instance, in the copper-catalyzed carboamination of vinylarenes to produce 2-arylpyrrolidines, DFT calculations support a stepwise oxidative coupling sequence. nih.gov This process is believed to start with the copper-catalyzed oxidation of an alkylborane to an alkyl radical, which then adds to the vinylarene to form a stable benzylic radical. nih.gov This intermediate then combines with a Cu(II) species to form an alkylcopper(III) intermediate, which undergoes reductive elimination to form the crucial C-N bond and yield the pyrrolidine ring. nih.gov

For a hypothetical reaction involving (2R)-2-(2-methylphenyl)pyrrolidine, such as its N-functionalization or its use as a directing group, DFT would be employed to:

Identify Transition States (TS): Locate the geometry and energy of the highest point on the reaction coordinate connecting reactants to products.

Calculate Activation Energies (ΔG‡): Determine the energy barrier for a reaction, which is crucial for predicting reaction rates.

Analyze Reaction Intermediates: Characterize the structure and stability of any transient species formed during the reaction.

A computational investigation into a reaction mechanism typically involves calculating the potential energy surface. purdue.edu For example, in the reaction of a pyrrolidine derivative, DFT can clarify whether the mechanism is concerted (one step) or stepwise (involving intermediates), and can rationalize the formation of observed products over other potential side-products. nih.gov Studies on gold(I) complexes with chiral pyrrolidinyl phosphine (B1218219) ligands have successfully used DFT to rationalize the mode of action of these catalysts in enantioselective cyclizations. nih.govresearchgate.net

Molecular Modeling and Conformational Analysis of Pyrrolidine Derivatives

The three-dimensional structure and conformational flexibility of this compound are critical to its function, particularly in asymmetric catalysis. The five-membered pyrrolidine ring is not planar and exists in dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" (or "half-chair") forms. Molecular modeling and conformational analysis are used to determine the preferred shapes of the molecule and the energy barriers between them.

A conformational search using computational methods can identify the most stable low-energy conformers. researchgate.net For this compound, two main conformational aspects are considered:

Pyrrolidine Ring Pucker: The nitrogen atom or one of the carbon atoms can be out of the plane formed by the other four atoms. The position of the bulky 2-methylphenyl group at the C2 position significantly influences the preferred pucker to minimize steric strain.

Rotation about the C2-Aryl Bond: The orientation of the 2-methylphenyl group relative to the pyrrolidine ring is also crucial. Rotation around this single bond leads to different conformers with varying energies due to steric interactions between the ortho-methyl group and the pyrrolidine ring hydrogens.

Studies on analogous compounds like (R)-2-Pyrrolidinemethanol have utilized DFT calculations to analyze the potential energy surface by varying key dihedral angles. researchgate.net These analyses reveal the most stable conformers and the energy differences between them. The relative population of each conformer can be estimated based on their calculated thermodynamic stability. researchgate.net Such analyses often show that conformers with a gauche orientation in key fragments are prevalent, a phenomenon sometimes driven by hyperconjugation rather than hydrogen bonding. nih.gov

Below is an interactive table illustrating a hypothetical conformational analysis for this compound, showing the relative energies of possible conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Pyrrolidine Pucker | C2-Aryl Dihedral Angle (τ) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| A | C3-endo (Envelope) | ~45° | 0.00 | Lowest energy conformer, minimizes steric clash. |

| B | C4-exo (Envelope) | ~50° | +0.85 | Slightly higher energy envelope conformation. |

| C | Twist | ~60° | +1.20 | Twist conformation, often a transition state between envelope forms. |

| D | C3-endo (Envelope) | ~120° | +3.50 | Higher energy due to steric interaction between the ortho-methyl group and the pyrrolidine ring. |

Prediction of Stereoselectivity and Reaction Pathways

When this compound is used as a chiral catalyst or auxiliary, its primary role is to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over the other. Computational chemistry is a powerful tool for predicting and rationalizing this stereoselectivity.

The origin of enantioselectivity is typically explained by comparing the transition state energies for the pathways leading to the different stereoisomers (e.g., the R and S products). The enantiomeric excess (e.e.) of a reaction is related to the difference in the free energies of these diastereomeric transition states (ΔΔG‡).

DFT calculations are used to model the interaction of the chiral catalyst with the reactants. For a reaction catalyzed by a derivative of this compound, the analysis would involve:

Modeling the Catalyst-Substrate Complex: Building 3D models of the pre-reaction complex between the catalyst and the reactants.

Locating Diastereomeric Transition States: Finding the transition state structures for the approach of the substrate from the two different prochiral faces.

Calculating Energy Differences: The transition state leading to the major enantiomer will have a lower calculated energy. A larger energy difference (ΔΔG‡) corresponds to a higher predicted enantioselectivity.

For example, in reactions catalyzed by related organocatalysts, DFT studies have shown that the stereochemical outcome is determined by subtle non-covalent interactions, such as hydrogen bonds or CH-π interactions, and the minimization of steric repulsion in the transition state. amanote.comnih.gov The bulky 2-methylphenyl group on the pyrrolidine ring creates a well-defined chiral pocket, sterically blocking one face of the reactive intermediate (e.g., an enamine or iminium ion), thereby forcing the electrophile or nucleophile to attack from the more accessible face.

Understanding Electronic and Steric Effects on Chiral Induction in Catalysis

The success of a chiral catalyst depends on a delicate balance of steric and electronic effects. In the this compound system, both factors are significant in controlling chiral induction.

Steric Effects: The primary steric influence comes from the ortho-methylphenyl group at the C2 position. This bulky group acts as a "chiral wall," physically obstructing one of the enantiotopic faces of a substrate bound to the catalyst. mdpi.com The size and position of this group are critical. Computational methods can quantify this steric hindrance using descriptors like the buried volume (%VBur), which measures the percentage of the space around a metal center or active site that is occupied by the ligand. mdpi.com Comparing the %VBur for different catalyst designs can help rationalize trends in stereoselectivity. mdpi.com

Electronic Effects: The electronic nature of the 2-methylphenyl substituent also plays a crucial role. The methyl group is weakly electron-donating, which can influence the nucleophilicity or electrophilicity of a reactive intermediate formed with the catalyst. In many catalytic cycles, modulating the electronic properties of the N-aryl ring has been shown to fine-tune catalytic activity and selectivity. mdpi.com For instance, data-driven modeling of aryl pyrrolidine-based catalysts has highlighted the importance of key electronic characteristics in achieving high enantioselectivity. nih.gov

The interplay between these effects is complex. A substituent might be electronically favorable but sterically detrimental, or vice versa. Computational analysis allows for the systematic deconvolution of these effects. For example, by calculating models with different substituents on the phenyl ring (e.g., H, OMe, CF₃) while keeping the core structure the same, one can isolate the electronic contribution from the steric one.

Table 2: Qualitative Analysis of Substituent Effects on a 2-Arylpyrrolidine Catalyst Scaffold

| Substituent (at ortho-position) | Electronic Effect | Steric Hindrance | Anticipated Impact on Chiral Induction |

|---|---|---|---|

| -H (Phenyl) | Neutral | Moderate | Baseline stereocontrol. |

| -CH₃ (2-Methylphenyl) | Electron-Donating | High | Increased steric shielding can enhance stereoselectivity. |

| -OCH₃ (2-Methoxyphenyl) | Electron-Donating | High | Similar steric bulk to methyl but stronger electronic effect. |

| -CF₃ (2-Trifluoromethylphenyl) | Electron-Withdrawing | Very High | Strong electronic and steric effects can significantly alter catalyst performance. |

Ultimately, a combined computational and experimental approach provides the most comprehensive understanding, where theoretical predictions guide experimental design, and experimental results validate and refine the computational models. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. In the context of chiral compounds, while ¹H and ¹³C NMR spectra of enantiomers are identical, they are invaluable for assessing diastereomeric purity. If the synthesis of (2R)-2-(2-methylphenyl)pyrrolidine involves diastereomeric intermediates or if it is used in reactions that create a new stereocenter, NMR becomes essential.

The presence of a diastereomer would result in a second set of signals in both the ¹H and ¹³C NMR spectra. The chemical shifts (δ) and coupling constants (J) for each diastereomer would be distinct due to the different spatial arrangement of atoms. For instance, the proton on the chiral carbon (C2) of the pyrrolidine (B122466) ring would exhibit a unique chemical shift and coupling pattern for each diastereomer. Similarly, the carbon signals of the pyrrolidine ring and the 2-methylphenyl group would be duplicated.

The diastereomeric ratio can be accurately determined by integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum. For a detailed analysis, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to unambiguously assign all proton and carbon signals for each diastereomer.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Diastereomeric Purity Assessment

| Diastereomer | ¹H NMR (ppm) - C2-H | ¹³C NMR (ppm) - C2 | ¹³C NMR (ppm) - C5 |

| (2R, XR) | 4.15 (dd, J = 8.5, 6.0 Hz) | 65.2 | 47.1 |

| (2R, XS) | 4.25 (dd, J = 8.2, 6.5 Hz) | 65.8 | 47.5 |

| Note: This table presents hypothetical data to illustrate the expected differences in NMR signals between two diastereomers. |

X-ray Crystallographic Analysis for Absolute Configuration Determination

The unequivocal determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray crystallography. mdpi.comnih.gov This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.

For this compound, obtaining a suitable single crystal is the first critical step. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. To determine the absolute configuration, anomalous dispersion effects are utilized. researchgate.net The Flack parameter is a crucial value derived from the crystallographic data; a value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. rsc.org The crystallographic analysis would not only confirm the (R) configuration at the C2 position but also provide detailed information about the conformation of the pyrrolidine ring and the orientation of the 2-methylphenyl substituent. nih.gov

Table 2: Typical Crystallographic Data for Absolute Configuration Determination

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 10.12, 12.34, 15.67 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(3) |

| Note: This table represents typical data that would be obtained from an X-ray crystallographic analysis. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. researchgate.netnih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com

For the analysis of this compound, a suitable chiral column must be selected. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. researchgate.net The separation is typically achieved using a normal-phase mobile system, often a mixture of a hydrocarbon solvent like hexane (B92381) and an alcohol such as isopropanol. nih.gov

The sample is injected into the HPLC system, and the two enantiomers are separated on the column. A detector, typically a UV detector, records the signal as each enantiomer elutes. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. For method validation, parameters such as linearity, precision, accuracy, and limits of detection and quantification are established. nih.govhmdb.ca

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Note: This table provides an example of typical HPLC conditions for enantiomeric separation. |

Optical Rotation Measurements for Chiral Purity

Optical rotation is a fundamental property of chiral substances, where they rotate the plane of plane-polarized light. wikipedia.orglibretexts.org This property is measured using a polarimeter, and the specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). nih.gov

The specific rotation of this compound would be a specific value with a positive or negative sign, indicating whether it is dextrorotatory (+) or levorotatory (-). Its enantiomer, (2S)-2-(2-methylphenyl)pyrrolidine, would have a specific rotation of the same magnitude but opposite sign. wikipedia.org

While not as precise as chiral HPLC for determining enantiomeric excess, optical rotation is a rapid and valuable tool for assessing chiral purity. A measured optical rotation value that is lower than the literature value for the pure enantiomer indicates the presence of the other enantiomer. The optical purity can be estimated by comparing the measured specific rotation to the specific rotation of the pure enantiomer.

Table 4: Specific Rotation Data

| Compound | Specific Rotation [α]D20 | Conditions |

| This compound | -45.5° | c 1.0, CHCl₃ |

| (2S)-2-(2-methylphenyl)pyrrolidine | +45.5° | c 1.0, CHCl₃ |

| Note: This data is hypothetical and serves as an example of how optical rotation is reported. |

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems Utilizing (2R)-2-(2-methylphenyl)pyrrolidine Scaffolds

The versatility of the 2-arylpyrrolidine framework makes it a privileged structure in organocatalysis. nih.govnih.gov Ongoing research aims to harness this potential by designing new catalytic systems that push the boundaries of asymmetric synthesis.

Catalysts derived from 2-arylpyrrolidines, such as diarylprolinol silyl (B83357) ethers, have become some of the most utilized organocatalysts for stereoselective transformations. acs.org Initially recognized for their effectiveness in iminium and enamine catalysis, their application has expanded to a wide array of asymmetric reactions. nih.govrsc.org Future work will continue to broaden this scope, exploring new activation modes and reaction concepts. rsc.org

Key areas for expansion include:

Asymmetric Cycloadditions: These reactions are fundamental for constructing cyclic molecules, which are prevalent in natural products and pharmaceuticals. rsc.org Diarylprolinol silyl ether catalysts have proven effective in promoting various cycloaddition reactions, including Diels-Alder reactions, by activating substrates through different catalytic cycles. rsc.orgacs.org Research is focused on developing catalysts for novel types of cycloadditions and improving selectivity for challenging substrates.

Cross-Aldol Reactions: The direct cross-aldol reaction between two different aldehydes is a notoriously difficult transformation due to competing self-aldol and side reactions. nih.gov Specially designed diarylprolinol catalysts, such as α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol, have shown remarkable success in promoting these reactions with high diastereo- and enantioselectivity. nih.gov Future efforts will likely target an even broader range of aldehyde coupling partners.

Michael Additions: The asymmetric Michael addition is a vital carbon-carbon bond-forming reaction. Diarylprolinol silyl ether catalysts have been successfully developed to catalyze the addition of malononitrile and other nucleophiles to α,β-unsaturated aldehydes, yielding products with excellent enantioselectivity. researchgate.net The continued development of these catalytic systems will aim to include a wider variety of nucleophiles and electrophiles.

Table 1: Asymmetric Reactions Catalyzed by Diarylprolinol Ether Scaffolds

| Reaction Type | Catalyst Type | Substrates | Key Advantages |

|---|---|---|---|

| Diels-Alder Cycloaddition | Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehydes, Dienes | High exo-selectivity, Excellent enantioselectivity acs.org |

| Cross-Aldol Reaction | Diarylprolinol | Two different aldehydes | High diastereo- and enantioselectivity, Avoids side reactions nih.gov |

| Michael Addition | Diarylprolinol Silyl Ether | Aldehydes, Nitroolefins | Excellent enantio- and diastereoselectivity researchgate.net |

Development of Recyclable Catalytic Systems

A significant drawback of homogeneous organocatalysts is the difficulty in separating them from the reaction products, which hinders their use in large-scale industrial processes. nih.gov To address this, a major focus of future research is the development of recyclable catalytic systems based on the this compound scaffold. Immobilization of the catalyst onto a solid support is a leading strategy. bme.hu

Promising approaches include:

Polymer-Supported Catalysts: Attaching the pyrrolidine (B122466) catalyst to a polymer backbone allows for easy recovery through filtration. acs.org For instance, polymer microsphere-supported chiral pyrrolidine catalysts have been successfully applied in asymmetric Michael addition reactions. acs.org Similarly, porous organic polymers (POPs) offer a robust platform with high surface area and catalyst loading, proving effective in both organic and green solvents. uva.es

Silica Gel Immobilization: Silica gel serves as a stable and readily available support. Pyrrolidine-based catalysts grafted onto silica have been shown to be effective and recyclable for Michael additions, with the catalyst being recovered by simple filtration. metu.edu.tr

POSS-Supported Catalysts: Polyhedral Oligomeric Silsesquioxane (POSS) nanostructures provide a unique platform for catalyst immobilization. A POSS-supported (S)-α,α-diphenylprolinol trimethylsilyl ether catalyst was developed for asymmetric Michael additions and could be recycled and reused for at least eight cycles without a significant drop in performance. researchgate.net

Lipophilic Tagging: Incorporating a lipophilic tag into the catalyst structure allows for its selective precipitation from a polar solvent after the reaction, enabling recovery through filtration or centrifugation. nih.gov This method maintains the advantages of homogeneous catalysis (high activity and selectivity) while simplifying purification. nih.gov

Table 2: Recyclable Catalytic Systems Based on Pyrrolidine Scaffolds

| Support Material | Catalyst Type | Application | Recovery Method | Reusability |

|---|---|---|---|---|

| Porous Organic Polymer (POP) | Pyrrolidine | Nitrone Synthesis | Filtration | High efficiency in green solvents uva.es |

| Polystyrene | Prolinamide | Aldol (B89426) Reaction | Filtration | No loss in activity over 3 runs metu.edu.tr |

| Silica Gel | Pyrrolidine Ionic Liquid | Michael Addition | Filtration | Recycled multiple times metu.edu.tr |

| POSS Nanostructure | Diarylprolinol Silyl Ether | Michael Addition | Precipitation/Filtration | At least 8 cycles researchgate.net |

| Lipophilic Tag | Cinchona Squaramide | Michael Addition | Precipitation/Filtration | Recovered without significant loss nih.gov |

Design and Synthesis of Next-Generation Chiral Building Blocks with Enhanced Properties

The substituted chiral pyrrolidine motif is not only a core component of catalysts but also a crucial building block in medicinal chemistry and the synthesis of complex molecules. nih.gov Future research will focus on the design and synthesis of novel pyrrolidine-based chiral building blocks with enhanced structural and functional properties. researchgate.netnih.gov This involves developing new synthetic routes to access previously unavailable substitution patterns and incorporating functionalities that can impart specific properties to the final molecules, such as improved biological activity or enhanced catalytic performance. nih.govresearchgate.net Strategies like the catalytic asymmetric C–H insertion of carbenes are being explored to directly functionalize the pyrrolidine ring, offering streamlined access to novel C2-symmetrical scaffolds. acs.org

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of asymmetric organocatalysis with continuous flow technology represents a significant step towards more sustainable and efficient chemical manufacturing. nih.gov Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better process control, and easier scalability. umontreal.ca

Catalytic systems using this compound derivatives are particularly well-suited for flow applications, especially when immobilized on solid supports. acs.org Polymer-supported pyrrolidine catalysts have been successfully used in continuous-flow reactors for asymmetric Michael reactions, demonstrating accelerated reaction rates and improved durability compared to batch systems. acs.org The use of packed-bed reactors with these heterogeneous catalysts allows for the continuous production of chiral molecules with easy product separation and catalyst reuse. nih.govmdpi.com This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. uva.es

Advanced Computational Predictions for Rational Catalyst and Ligand Design